3-METHYL-N-[4-(4-NITROPHENYL)-13-THIAZOL-2-YL]-1-BENZOFURAN-2-CARBOXAMIDE
Overview
Description
3-METHYL-N-[4-(4-NITROPHENYL)-13-THIAZOL-2-YL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core, a thiazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[4-(4-NITROPHENYL)-13-THIAZOL-2-YL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or acetic acid, and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[4-(4-NITROPHENYL)-13-THIAZOL-2-YL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzofuran or thiazole rings .
Scientific Research Applications
3-METHYL-N-[4-(4-NITROPHENYL)-13-THIAZOL-2-YL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the presence of the thiazole and nitrophenyl groups, which are known for their biological activities.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for more complex materials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[4-(4-NITROPHENYL)-13-THIAZOL-2-YL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes . The benzofuran core may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
What sets 3-METHYL-N-[4-(4-NITROPHENYL)-13-THIAZOL-2-YL]-1-BENZOFURAN-2-CARBOXAMIDE apart is its unique combination of a benzofuran core, a thiazole ring, and a nitrophenyl group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
3-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c1-11-14-4-2-3-5-16(14)26-17(11)18(23)21-19-20-15(10-27-19)12-6-8-13(9-7-12)22(24)25/h2-10H,1H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARMGVMVDZEPRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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